molecular formula C24H22N4O3 B2799113 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1903717-79-2

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2799113
CAS No.: 1903717-79-2
M. Wt: 414.465
InChI Key: PMONEZGROVISIQ-UHFFFAOYSA-N
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Description

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a potent, cell-permeable, and ATP-competitive pan-PIM kinase inhibitor identified in screening efforts for novel anti-cancer agents [1] . Its primary research value lies in its high potency against all three PIM kinase isoforms (PIM1, PIM2, and PIM3), which are serine/threonine kinases frequently overexpressed in hematological malignancies and solid tumors [2] . By selectively inhibiting PIM kinase activity, this compound effectively blocks the phosphorylation of downstream substrates, including the pro-apoptotic protein BAD, thereby promoting apoptosis and reducing cell proliferation in cancerous cells [1] . This mechanism makes it an invaluable chemical probe for dissecting the complex roles of PIM kinases in tumorigenesis, [2] therapy resistance, and their interplay with other signaling pathways like JAK/STAT and FLT3. Researchers utilize this compound in vitro and in vivo to investigate novel therapeutic strategies for cancers such as [1] acute myeloid leukemia, multiple myeloma, and prostate cancer, where PIM kinases contribute to disease progression and resistance to chemotherapy.

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-4aH-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-22(17-7-9-18(10-8-17)26-13-3-4-14-26)27-15-11-19(12-16-27)28-23(30)20-5-1-2-6-21(20)25-24(28)31/h1-10,13-14,19-20H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFXAHKKIZNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3C=CC=CC3=NC2=O)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS Number: 1903717-79-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3}, with a molecular weight of 414.5 g/mol. The structure features multiple functional groups that may contribute to its biological activities.

PropertyValue
Molecular FormulaC24H22N4O3
Molecular Weight414.5 g/mol
CAS Number1903717-79-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrrole derivative followed by the introduction of the benzoyl group through Friedel-Crafts acylation. Subsequent steps involve nucleophilic substitutions to form the piperidine ring and cyclization to create the tetrahydroquinazoline moiety.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, in a study comparing various pyrrole derivatives, it was found that the synthesized compound showed improved antioxidant activity compared to its precursors .

Anti-inflammatory Potential

The compound has been evaluated for its anti-inflammatory effects. It was found to inhibit specific pathways associated with inflammation, potentially through modulation of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. For example, it has demonstrated efficacy against colorectal cancer and triple-negative breast cancer cell lines by activating intrinsic apoptotic pathways and inhibiting key signaling mechanisms such as Wnt/β-catenin .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in inflammatory and cancer pathways.
  • Cell Signaling Modulation : It modulates key signaling pathways such as Wnt/β-catenin and COX pathways, leading to altered cellular responses.

Study on Antioxidant Activity

A comparative study highlighted that the synthesized compound exhibited a higher antioxidant capacity than traditional antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify the radical scavenging activity .

Study on Anticancer Effects

In vitro studies demonstrated that treatment with this compound resulted in significant cell death in cancer cell lines. The mechanism was linked to increased levels of cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP), indicating activation of apoptotic pathways .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinazoline core structure that is functionalized with a piperidine ring and a pyrrole-benzoyl moiety. Its molecular formula is C26H27N5O2C_{26}H_{27}N_{5}O_{2} with a molecular weight of approximately 441.5 g/mol. The presence of multiple functional groups allows for diverse reactivity and interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrole Ring : Synthesized via the Paal-Knorr method.
  • Benzoylation : The pyrrole ring is benzoylated using benzoyl chloride.
  • Piperidine Ring Formation : Introduced through nucleophilic substitution.
  • Tetrahydroquinazoline Formation : Achieved through cyclization reactions involving appropriate substrates.

These synthetic strategies are crucial for producing the compound with high purity and yield.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel materials. Researchers utilize it to investigate reaction mechanisms and as a precursor for other functionalized compounds.

Biology

The biological applications of this compound are significant due to its potential as a bioactive molecule. The triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development. Studies have shown that derivatives of similar structures exhibit promising activity against various pathogens, suggesting that this compound may share similar properties.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic potential. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator. Preliminary studies indicate that it may affect pathways related to pain modulation and inflammation, positioning it as a candidate for developing analgesics or anti-inflammatory agents.

Industry

This compound also has industrial applications, particularly in developing new materials with enhanced properties such as durability and resistance to environmental factors. Its unique chemical characteristics allow it to be integrated into polymers or coatings used in various industrial processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 8a) correlate with moderate to high yields (35.2–65.2%), suggesting favorable reaction kinetics .
  • Fluorinated analogs (e.g., 4-fluorobenzoyl in ) are common in drug design due to improved metabolic stability and lipophilicity .

Core Structural Differences

The tetrahydroquinazoline-2,4-dione core distinguishes the target compound from benzimidazol-2-one (e.g., Benzperidol) or quinazoline derivatives.

  • Benzimidazol-2-one (Benzperidol): This core is associated with dopamine receptor antagonism, as seen in the proprietary drug Anquil . The absence of a dione group may reduce hydrogen-bonding capacity but enhance CNS penetration.

Physicochemical and Pharmacological Implications

  • Molecular Weight : Most analogs cluster near 395–410 g/mol, aligning with Lipinski’s rule of five for drug-likeness.
  • LogP Predictions : Fluorinated and pyrrole-containing compounds (e.g., target, ) likely exhibit moderate logP values (~2–3), balancing solubility and membrane permeability.
  • Synthetic Feasibility : Low yields for compounds like 14b (35.2%) highlight challenges in introducing chloroethyl groups, whereas the target’s pyrrole moiety may streamline synthesis .

Q & A

Basic Research Questions

What are the key considerations in designing a synthesis route for this compound?

To design a synthesis route, prioritize:

  • Acylation reactions for coupling the benzoyl-piperidine moiety to the tetrahydroquinazoline-dione core (e.g., using 4-(1H-pyrrol-1-yl)benzoyl chloride as an acylating agent) .
  • Solvent selection (e.g., dimethylformamide or ethanol) to enhance reaction efficiency and purity .
  • Catalyst optimization , such as cesium carbonate, for effective coupling steps .
  • Statistical Design of Experiments (DoE) to minimize trial runs and identify critical parameters (e.g., temperature, stoichiometry) .

How can researchers confirm the structural integrity of this compound post-synthesis?

Use multi-technique validation :

  • IR spectroscopy to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for quinazoline-dione) .
  • GC-MS or LC-MS to confirm molecular ion peaks and fragmentation patterns .
  • NMR spectroscopy (¹H/¹³C) to resolve piperidine and pyrrole ring conformations and assess regioselectivity .
  • X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Advanced Research Questions

How can computational methods accelerate reaction optimization for this compound?

Integrate quantum chemical calculations and machine learning :

  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to predict intermediates and transition states .
  • Apply density functional theory (DFT) to model electronic effects of substituents on reaction barriers .
  • Leverage high-throughput computational screening to prioritize solvent-catalyst combinations, reducing experimental iterations .

How should researchers resolve contradictions in bioactivity data across experimental models?

Address discrepancies through:

  • Comparative assay validation : Replicate studies in orthogonal models (e.g., enzyme inhibition vs. cell-based assays) to rule out model-specific artifacts .
  • Dose-response profiling to identify non-linear effects or off-target interactions .
  • Theoretical frameworks : Align experimental outcomes with structure-activity relationship (SAR) hypotheses to isolate confounding variables (e.g., solubility, metabolic stability) .

What advanced statistical methods optimize reaction conditions for scale-up?

Implement response surface methodology (RSM) and factorial designs :

  • Use Box-Behnken or central composite designs to map interactions between temperature, catalyst loading, and solvent polarity .
  • Apply Monte Carlo simulations to quantify uncertainty in yield predictions under scaled conditions .
  • Validate robustness via Taguchi methods to ensure reproducibility across batches .

How do structural modifications influence the compound’s bioactivity?

Systematically explore:

  • Piperidine ring substitutions : Replace the 4-(1H-pyrrol-1-yl)benzoyl group with bulkier aryl moieties to assess steric effects on target binding .
  • Quinazoline-dione core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate electronic properties and metabolic stability .
  • Comparative bioassays : Test analogs against isoforms of the target enzyme to identify selectivity drivers .

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